

Spectroscopic Profile of 6-Methoxy-2-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-2-tetralone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxy-2-tetralone**, a key intermediate in the synthesis of various steroidal and terpenoid compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

6-Methoxy-2-tetralone is an aromatic ketone with the chemical formula $C_{11}H_{12}O_2$.^{[1][2][3]} It typically appears as a pale yellow to off-white crystalline solid.^[1] The compound is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.^[1]

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **6-Methoxy-2-tetralone**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.01	d	8.04	H-7
6.76	s	H-4	
6.73	d	2.72	H-6
3.79	s	H-11 (OCH_3)	
3.51	s	H-10	
3.01	t	6.61	H-3
2.52	t	6.61	H-2

Data sourced from a study on the synthesis of **6-methoxy-2-tetralone**.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
210.91	C-1
158.51	C-5
137.88	C-9
129.10	C-7
125.17	C-8
112.38	C-6
112.31	C-4
55.31	C-11 (OCH ₃)
44.22	C-10
38.14	C-2
28.62	C-3

Data sourced from a study on the synthesis of **6-methoxy-2-tetralone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for **6-Methoxy-2-tetralone** is indicative of its ketone functional group.

Frequency (cm ⁻¹)	Assignment
1671.3	C=O (Ketone)

Data sourced from a study on the synthesis of **6-methoxy-2-tetralone**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Assignment
177	[M+H] ⁺

Data sourced from a study on the synthesis of **6-methoxy-2-tetralone**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a spectrometer such as a Bruker AM 300MHz instrument.

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxy-2-tetralone** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol

IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Nicolet instrument.

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of **6-Methoxy-2-tetralone** in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty beam path.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

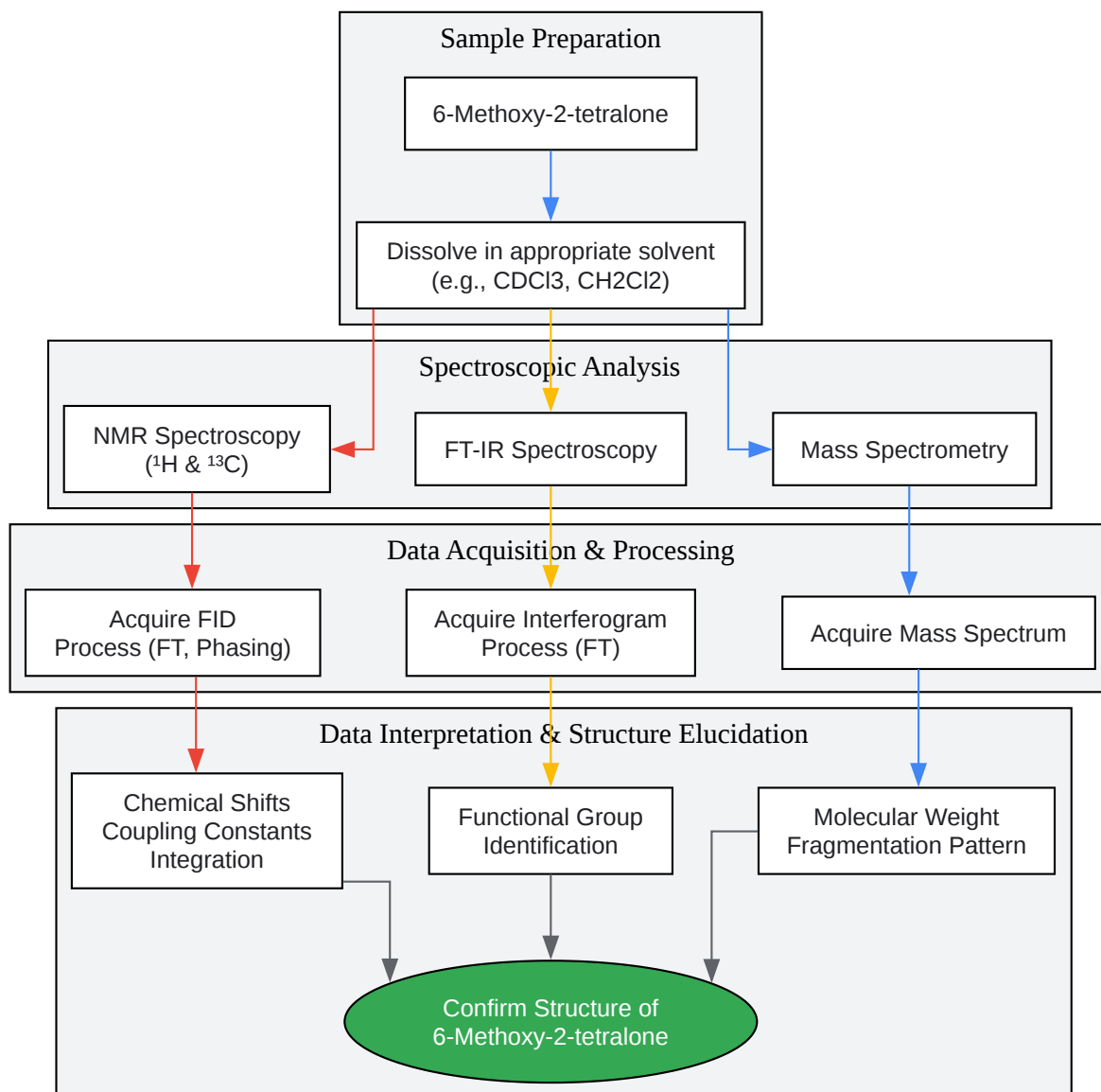
Mass Spectrometry Protocol

Mass spectra can be determined on an instrument such as a Dupont 21-492B mass spectrometer.

- Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via direct infusion of a solution or through a gas or liquid chromatograph.
- Ionization: Ionize the sample molecules. Electron impact (EI) is a common method where a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Methoxy-2-tetralone**.



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General workflow for spectroscopic analysis.

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